molecular formula C19H21ClFN3OS2 B2657791 (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052533-83-1

(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2657791
CAS No.: 1052533-83-1
M. Wt: 425.97
InChI Key: LWCIFKGKGNFGCE-BXTVWIJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluorobenzo[d]thiazolyl moiety, and a thiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylamino Group: This step involves the alkylation of a suitable amine precursor with dimethylamine.

    Formation of the Acrylamide Moiety: The acrylamide group is introduced through a condensation reaction between an appropriate amine and acryloyl chloride.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the fluorobenzo[d]thiazolyl moiety.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets. The fluorobenzo[d]thiazolyl moiety may interact with proteins or nucleic acids, while the dimethylamino group can enhance its solubility and cellular uptake. The acrylamide moiety may form covalent bonds with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (E)-N-(3-(dimethylamino)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-4-11-23(18(24)9-7-15-5-3-12-25-15)19-21-16-8-6-14(20)13-17(16)26-19;/h3,5-9,12-13H,4,10-11H2,1-2H3;1H/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIFKGKGNFGCE-BXTVWIJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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